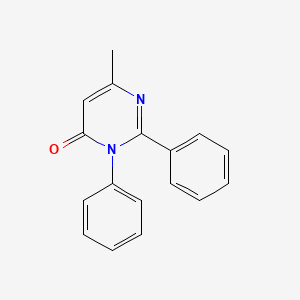

6-Methyl-2,3-diphenylpyrimidin-4(3H)-one

Description

Structure

3D Structure

Properties

CAS No. |

80306-50-9 |

|---|---|

Molecular Formula |

C17H14N2O |

Molecular Weight |

262.30 g/mol |

IUPAC Name |

6-methyl-2,3-diphenylpyrimidin-4-one |

InChI |

InChI=1S/C17H14N2O/c1-13-12-16(20)19(15-10-6-3-7-11-15)17(18-13)14-8-4-2-5-9-14/h2-12H,1H3 |

InChI Key |

JQKUUNOVBLZEOG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=O)N(C(=N1)C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Advanced Spectroscopic Characterization and Structural Elucidation of 6 Methyl 2,3 Diphenylpyrimidin 4 3h One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. A full suite of NMR experiments, including ¹H, ¹³C, and 2D techniques, provides a complete picture of the atomic connectivity and chemical environment within 6-methyl-2,3-diphenylpyrimidin-4(3H)-one.

High-Resolution ¹H NMR Analysis

High-resolution ¹H NMR spectroscopy provides information on the number of distinct proton environments, their chemical shifts (δ), spin-spin coupling patterns, and integration values, which correspond to the number of protons in a given environment.

For this compound, the expected ¹H NMR spectrum would feature distinct signals corresponding to the methyl group, the vinyl proton on the pyrimidinone ring, and the aromatic protons of the two phenyl rings.

Methyl Protons (C6-CH₃): A singlet is expected for the methyl protons, typically appearing in the upfield region of the spectrum. In related 6-methyl-pyrimidinone structures, this signal is often observed around δ 2.0-2.5 ppm.

Vinyl Proton (C5-H): The proton at the C5 position of the pyrimidine (B1678525) ring is expected to appear as a singlet, as it lacks adjacent proton neighbors for coupling. Its chemical shift would be influenced by the electronic nature of the heterocyclic ring.

Aromatic Protons (Phenyl Rings): The ten protons on the two phenyl rings (one at N3 and one at C2) would produce complex multiplets in the aromatic region, typically between δ 7.0 and 8.0 ppm. The specific pattern and chemical shifts would depend on the electronic effects transmitted through the pyrimidinone core and the rotational freedom of the phenyl groups.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| C6-CH ₃ | ~2.3 | Singlet | 3H |

| C5-H | ~6.0 | Singlet | 1H |

| Aromatic H s | ~7.2 - 7.8 | Multiplet | 10H |

¹³C NMR Chemical Shift Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The chemical shifts provide insight into the hybridization and electronic environment of each carbon atom.

Key expected signals for this compound include:

Carbonyl Carbon (C4=O): This carbon is typically one of the most downfield signals in the spectrum, often appearing in the range of δ 160-170 ppm due to the deshielding effect of the double-bonded oxygen.

Pyrimidine Ring Carbons (C2, C5, C6): The sp²-hybridized carbons of the pyrimidine ring would resonate at distinct positions. The C2 and C6 carbons, being adjacent to nitrogen atoms, would appear at different chemical shifts compared to the C5 carbon.

Aromatic Carbons: The carbons of the two phenyl rings will show a series of signals in the typical aromatic region (δ 120-140 ppm). The ipso-carbons (the carbons directly attached to the pyrimidine ring) can sometimes be distinguished from the other aromatic carbons.

Methyl Carbon (C6-CH₃): This aliphatic carbon signal would appear in the most upfield region of the spectrum, typically below δ 30 ppm.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C H₃ | ~20 |

| C 5 | ~105 |

| Aromatic C Hs | ~126-130 |

| Aromatic ipso-C s | ~135-145 |

| C 6 | ~150 |

| C 2 | ~155 |

| C 4=O | ~162 |

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

While ¹H and ¹³C NMR provide foundational data, 2D NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). For this molecule, COSY would primarily show correlations among the protons within each phenyl ring, helping to assign specific aromatic signals.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This is invaluable for definitively assigning which proton signal corresponds to which carbon signal (e.g., linking the methyl proton singlet to the upfield methyl carbon signal).

Mass Spectrometry for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a destructive technique that provides the mass-to-charge ratio (m/z) of the molecule and its fragments, allowing for the determination of the molecular weight and formula.

For this compound (C₁₇H₁₄N₂O), the molecular ion peak [M]⁺ would be expected at m/z = 274. The fragmentation pattern would provide further structural confirmation. Common fragmentation pathways for such heterocyclic systems might involve the loss of small neutral molecules like CO (carbon monoxide) or cleavage of the phenyl groups.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement of the molecular ion, often to four or more decimal places. This precision allows for the unambiguous determination of the molecular formula by distinguishing between compounds with the same nominal mass but different elemental compositions.

For a target molecule with the formula C₁₇H₁₄N₂O, the calculated exact mass for the [M+H]⁺ ion would be 275.1184. An experimental HRMS result matching this value would provide very strong evidence for the proposed molecular formula.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

IR spectroscopy is used to identify the presence of specific functional groups based on their characteristic absorption of infrared radiation at specific wavenumbers.

For this compound, the key diagnostic peaks in the IR spectrum would include:

C=O Stretch: A strong, sharp absorption band characteristic of the ketone carbonyl group in the pyrimidinone ring is expected around 1650-1700 cm⁻¹. The exact position is influenced by conjugation and the electronic nature of the ring system.

C=N and C=C Stretches: Absorptions corresponding to the carbon-nitrogen and carbon-carbon double bonds within the pyrimidine and phenyl rings would appear in the 1500-1650 cm⁻¹ region.

C-H Stretches: Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while aliphatic C-H stretches (from the methyl group) appear just below 3000 cm⁻¹.

Aromatic Overtones: Weaker bands in the 1600-2000 cm⁻¹ region can sometimes provide information about the substitution pattern of the aromatic rings.

Interactive Data Table: Characteristic IR Absorption Bands

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | ~3050-3100 | Medium-Weak |

| Aliphatic C-H Stretch | ~2950-2850 | Medium-Weak |

| C=O Stretch (Ketone) | ~1670 | Strong, Sharp |

| C=N / C=C Stretches | ~1500-1650 | Medium-Strong |

X-ray Crystallography for Definitive Solid-State Structure Determination

In the analysis of a pyrimidinone derivative, the compound is crystallized from a suitable solvent, and a single crystal is subjected to X-ray beams. The resulting diffraction pattern is analyzed to generate a three-dimensional electron density map, from which the atomic positions are determined. While specific crystallographic data for this compound is not publicly available in the cited literature, the analysis of structurally similar pyrimidine compounds reveals the type of data typically obtained. nih.govmdpi.com This includes the crystal system, space group, and unit cell dimensions. For instance, related heterocyclic compounds often crystallize in monoclinic systems, such as P21/c. nih.gov

Table 1: Representative Crystal Data and Structure Refinement Parameters for a Pyrimidinone Derivative

| Parameter | Example Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 9.876 |

| α (°) | 90 |

| β (°) | 105.12 |

| γ (°) | 90 |

| Volume (ų) | 1490.5 |

| Z (molecules/unit cell) | 4 |

| R-factor (%) | 4.5 |

Note: The values in this table are illustrative for a representative pyrimidinone derivative and are not the experimental data for this compound.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. acs.org This method maps the electron distribution of a molecule in a crystalline environment, allowing for a detailed investigation of crystal packing. acs.org The analysis generates a three-dimensional Hirshfeld surface mapped with properties like dnorm, which highlights regions of significant intermolecular contact. Red spots on the dnorm surface indicate close contacts, such as hydrogen bonds, while blue regions represent areas with weaker or no significant interactions. nih.gov

Table 2: Example of Intermolecular Contact Contributions from Hirshfeld Surface Analysis for a Pyrimidine Derivative

| Contact Type | Contribution (%) | Description |

|---|---|---|

| H···H | 38.5% | van der Waals forces |

| N···H/H···N | 33.3% | Hydrogen bonding |

| C···H/H···C | 27.3% | C-H···π interactions |

| Other | 0.9% | Minor contacts (e.g., C···C, C···N) |

Note: Percentages are based on a representative pyrido[1,2-a]pyrimidine (B8458354) derivative and serve as an example. nih.gov

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are indispensable for the separation, purification, and purity assessment of synthesized organic compounds. researchgate.net For a compound like this compound, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are highly effective methods. researchgate.netvsiparylene.com

HPLC is a primary technique for verifying the purity of non-volatile, thermally sensitive compounds. In a typical setup for a pyrimidinone derivative, a reversed-phase C18 column is used. japsonline.com The separation is based on the differential partitioning of the analyte between the mobile phase and the stationary phase. A gradient elution, often using a mixture of an organic solvent (like methanol (B129727) or acetonitrile) and an aqueous buffer, allows for the efficient separation of the main compound from any impurities or starting materials. researchgate.net Detection is commonly achieved using a UV/VIS detector set at a wavelength where the pyrimidine chromophore exhibits maximum absorbance. japsonline.com The purity is determined by the relative area of the peak corresponding to the target compound in the resulting chromatogram.

Table 3: Typical HPLC Parameters for Analysis of Pyrimidinone Derivatives

| Parameter | Specification |

|---|---|

| Instrument | Agilent Series 1100 or similar |

| Column | C18 (e.g., 125 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of Methanol and Water/Acetic Acid |

| Detection | UV/VIS at 250-360 nm |

| Flow Rate | 1.0 mL/min |

GC-MS is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov It is particularly useful for volatile and thermally stable compounds. The sample is vaporized and separated on a capillary column before entering the mass spectrometer. vsiparylene.com The mass spectrometer bombards the molecules with electrons, causing them to ionize and break into characteristic fragments. vsiparylene.com The resulting mass spectrum provides two crucial pieces of information: the molecular ion peak (M+), which confirms the molecular weight of the compound, and a unique fragmentation pattern that acts as a "fingerprint" for the structure. This allows for definitive identification of the compound and the detection of any volatile impurities, even at trace levels. japsonline.comnih.gov

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements in a compound. This experimental data is then compared to the theoretical values calculated from the proposed empirical formula. For this compound, the molecular formula is C₁₇H₁₄N₂O. A close agreement (typically within ±0.4%) between the experimentally found and calculated percentages is required to validate the empirical formula and support the purity of the synthesized compound. mdpi.com

Table 4: Elemental Analysis Data for this compound (C₁₇H₁₄N₂O)

| Element | Theoretical Mass % | Experimental Mass % (Expected) |

|---|---|---|

| Carbon (C) | 74.43% | 74.4 ± 0.4% |

| Hydrogen (H) | 5.14% | 5.1 ± 0.4% |

| Nitrogen (N) | 10.21% | 10.2 ± 0.4% |

| Oxygen (O) | 5.83% | N/A* |

Note: Oxygen is typically calculated by difference and not directly measured.

Reactivity, Reaction Mechanisms, and Chemical Transformations of 6 Methyl 2,3 Diphenylpyrimidin 4 3h One

Tautomerism and Isomerization Pathways of the Pyrimidinone Moiety

The pyrimidinone ring system inherently possesses the capacity for tautomerism, a form of constitutional isomerism involving the migration of a proton. For pyrimidin-4(3H)-one derivatives, the most significant equilibrium is the keto-enol tautomerism.

In the case of analogous compounds like 2-isopropyl-6-methylpyrimidin-4(3H)-one, crystallographic studies have shown that the molecule exists predominantly in the keto-form in the solid state. nih.gov This suggests that the enol form, 2-isopropyl-4-hydroxy-6-methylpyrimidine, undergoes an enol-to-keto tautomerization during the crystallization process. nih.gov This equilibrium is a fundamental aspect of the pyrimidinone moiety's reactivity, as the presence of both tautomers, even if one is in a low concentration, can dictate the reaction pathways with different reagents.

Beyond simple keto-enol tautomerism, pyrimidinone derivatives can undergo more complex isomerization, such as the Dimroth rearrangement. This type of rearrangement, observed in related fused pyrimidine (B1678525) systems like pyrazolopyrimidines, typically involves a sequence of ring-opening by a nucleophile, followed by ring-closure to form a new, thermodynamically more stable heterocyclic system. mdpi.com For 6-Methyl-2,3-diphenylpyrimidin-4(3H)-one, such a pathway could be initiated by strong bases or nucleophiles, leading to profound structural reorganization. mdpi.com

Cyclization Reactions and Annulation of the Pyrimidinone Ring

Annulation, the construction of a new ring onto an existing molecule, is a key transformation for the pyrimidinone scaffold, leading to the formation of diverse fused heterocyclic systems with significant chemical and pharmacological interest. nih.gov These reactions typically involve the formation of two new bonds, expanding the complexity of the molecular architecture.

Formation of Fused Heterocyclic Systems (e.g., Pyrazolo[3,4-d]pyrimidines, Thiazolo[3,2-a]pyrimidines)

The pyrimidinone ring is a versatile precursor for constructing fused bicyclic systems, notably pyrazolo[3,4-d]pyrimidines and thiazolo[3,2-a]pyrimidines.

Pyrazolo[3,4-d]pyrimidines: The synthesis of this fused system from a pyrimidinone core generally requires initial activation of the C4-position. A common strategy involves the chlorination of the pyrimidin-4-one, for instance using phosphorus oxychloride, to yield a 4-chloropyrimidine (B154816) derivative. nih.gov This chlorinated intermediate is then susceptible to nucleophilic attack by hydrazine (B178648) or its derivatives. The subsequent reaction leads to the formation of the pyrazole (B372694) ring fused to the pyrimidine core. nih.govgoogle.com For example, the reaction of 4-chloro-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine with hydrazine hydrate (B1144303) is a key step in forming the corresponding 4-hydrazinyl derivative, a versatile intermediate for further functionalization. nih.gov

Thiazolo[3,2-a]pyrimidines: The construction of the thiazolo[3,2-a]pyrimidine skeleton typically begins with a pyrimidine-2-thione analogue, such as 6-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one. researchgate.netscispace.com This thione is prepared through the condensation of ethyl acetoacetate (B1235776) with thiourea (B124793). researchgate.netscispace.com The pyrimidine-2-thione then undergoes reaction with α-halo carbonyl compounds, like methyl chloroacetate (B1199739) or phenacyl bromides, in a process that leads to the annulation of the thiazole (B1198619) ring. nih.govresearchgate.net The initial step is the S-alkylation of the thione, followed by an intramolecular cyclization and dehydration to yield the fused thiazolo[3,2-a]pyrimidine system. nih.gov A one-pot, three-component reaction involving 4-phenylthiazole-2-amine, acetylacetone, and various aromatic aldehydes has been used to synthesize bicyclic 1-(7-methyl-3,5-diphenyl-5H-thiazolo(3,2-α)pyrimidine-6-yl)ethanone derivatives, which are structurally analogous to the target compound. biointerfaceresearch.comresearchgate.net

| Fused System | Typical Precursor | Key Reagents | Reaction Type | Reference |

|---|---|---|---|---|

| Pyrazolo[3,4-d]pyrimidine | Pyrimidin-4-one | 1. POCl₃ (or other chlorinating agent) 2. Hydrazine hydrate | Activation followed by Cyclocondensation | nih.gov, google.com |

| Thiazolo[3,2-a]pyrimidine | Pyrimidine-2-thione | α-Halo ketones (e.g., phenacyl bromide) or α-halo esters (e.g., methyl chloroacetate) | S-alkylation followed by Intramolecular Cyclization | nih.gov, researchgate.net |

| Diphenyl-substituted Thiazolo[3,2-a]pyrimidine | 4-Phenylthiazole-2-amine, Acetylacetone, Aromatic Aldehyde | p-Toluene sulfonic acid (PTSA) | One-pot Three-component Cyclocondensation | biointerfaceresearch.com, researchgate.net |

Reactivity towards Various Reagents (e.g., Amines, Hydrazines, Thioureas)

The reactivity of this compound towards nucleophiles is centered on the electrophilic nature of the pyrimidine ring carbons, particularly C2, C4, and C6. The presence of substituents and the reaction conditions dictate the outcome of these interactions.

Amines: The pyrimidinone ring itself is generally unreactive towards amines under neutral conditions. However, upon activation, such as conversion to a 4-chloro or 2-methylsulfonyl derivative, it becomes highly susceptible to nucleophilic aromatic substitution (SNAr). researchgate.net Studies on related 4,6-dichloro-2-(methylsulfonyl)pyrimidine (B183250) show that amines can selectively displace the chloride or the sulfone group depending on the amine's nature and the basicity of the medium. researchgate.net For instance, anilines in the presence of a weak base selectively displace the C4-chloride, whereas deprotonated anilines target the C2-sulfone group. researchgate.net Similarly, regioselective substitution of a chlorine atom at the C4 position of a pyrazolo[3,4-d]pyrimidine ring by methylamine (B109427) has been demonstrated to proceed efficiently. mdpi.com

Hydrazines: Hydrazine and its derivatives are potent nucleophiles that react with activated pyrimidinones (B12756618) to form hydrazinyl-pyrimidines, which are key intermediates for synthesizing fused heterocyclic systems. As discussed previously, the reaction of 4-chloropyrimidines with hydrazine hydrate is a standard method to introduce a hydrazinyl group, which can then be used to construct fused pyrazole or triazole rings. nih.govdergipark.org.tr Direct hydrazinolysis, where hydrazine attacks the ring leading to cleavage and rearrangement, can also occur, particularly under harsh conditions or with highly activated pyrimidine systems.

Thioureas: Thiourea is most prominently used as a foundational building block in the synthesis of the pyrimidinone ring itself, specifically its thione analogue, 6-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, via the Biginelli reaction. researchgate.netscispace.comijnc.ir The reaction involves the condensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and thiourea. While the direct reaction of the pre-formed this compound with thiourea is not a commonly reported transformation, the use of thiourea to construct the thione analogue is a critical step for subsequent annulation reactions, such as the formation of thiazolo[3,2-a]pyrimidines. researchgate.netijnc.ir

| Reagent | Site of Reaction | Typical Product Type | Conditions/Notes | Reference |

|---|---|---|---|---|

| Amines | C4 (or C2/C6) | Aminopyrimidine derivative | Requires prior activation of the ring position (e.g., as a chloro or sulfonyl derivative). | researchgate.net, mdpi.com |

| Hydrazines | C4 | Hydrazinylpyrimidine derivative or Fused heterocycle (e.g., Pyrazolopyrimidine) | Used on activated pyrimidinones (e.g., 4-chloro derivatives) for cyclization. | nih.gov, dergipark.org.tr |

| Thioureas | - | Pyrimidine-2-thione (analogue) | Used as a reactant in the initial synthesis (Biginelli reaction) rather than a reagent acting on the formed pyrimidinone. | ijnc.ir, researchgate.net |

Mechanisms of Regioselectivity and Stereoselectivity in Reactions

The outcomes of reactions involving the pyrimidinone ring are governed by principles of regioselectivity and stereoselectivity, which determine the position of attack and the spatial arrangement of the resulting products.

Regioselectivity: In nucleophilic substitution reactions on the pyrimidine ring, the position of substitution is dictated by the electronic properties of the ring and its substituents, as well as the nature of the nucleophile. In polysubstituted pyrimidines containing multiple leaving groups, such as 4,6-dichloro-2-(methylsulfonyl)pyrimidine, the regioselectivity can be precisely controlled. researchgate.net Harder nucleophiles tend to attack the more electrophilic carbon centers, while the reaction conditions (e.g., solvent, base) can modulate the reactivity of different sites. For instance, sterically hindered primary aliphatic amines selectively displace the sulfone group at C2, whereas less hindered amines can react at C4 or C6. researchgate.net The regioselectivity in the reaction of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine with methylamine is notable, with the substitution occurring exclusively at the C4 position of the pyrimidine ring, leaving the chloromethyl group intact. mdpi.com This highlights the greater electrophilicity of the C4 position in that specific heterocyclic system.

Stereoselectivity: Stereoselectivity becomes crucial in reactions that create new chiral centers, such as in certain cyclization or addition reactions. While specific studies on the stereoselectivity of this compound are not detailed in the provided results, general principles can be applied. In cyclization reactions, the stereochemistry of the product is often determined by the most stable transition state, which minimizes steric hindrance. For example, in the formation of fused ring systems, the substituents on the reacting chains will adopt a spatial orientation that leads to the thermodynamically favored product isomer. The formation of a single product isomer in the synthesis of certain thiazolo[3,2-a]pyrimidines suggests a high degree of stereocontrol during the intramolecular cyclization step. nih.gov

Computational and Theoretical Investigations of 6 Methyl 2,3 Diphenylpyrimidin 4 3h One

Quantum Chemical Studies and Electronic Structure Calculations

Quantum chemical calculations are fundamental in predicting the physicochemical properties of a molecule. These methods allow for the detailed examination of a compound's geometry, stability, and electronic characteristics.

Density Functional Theory (DFT) Applications for Geometrical Parameters and Electronic Properties

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. It is particularly effective for predicting the optimized geometry and various electronic properties of organic molecules. While specific DFT studies on 6-Methyl-2,3-diphenylpyrimidin-4(3H)-one are not extensively documented in publicly available literature, numerous studies on closely related pyrimidinone derivatives demonstrate the utility of this approach.

For instance, a DFT study on 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate (MOPTHPC) , using the B3LYP/6-311G(d,p) basis set, has provided insights into its molecular structure. jacsdirectory.comresearchgate.netjacsdirectory.com The calculations revealed that the dihydropyrimidine (B8664642) ring in this related compound is non-planar, while the benzene (B151609) ring is planar. jacsdirectory.com The self-consistent field (SCF) energy for MOPTHPC was calculated to be -878.57 a.u., with a dipole moment of 3.71 Debye. jacsdirectory.com

The optimized geometrical parameters, such as bond lengths and bond angles, have been computed for MOPTHPC. jacsdirectory.comresearchgate.netjacsdirectory.com These theoretical calculations are crucial for understanding the molecule's three-dimensional conformation and steric factors.

Table 1: Selected Calculated Geometrical Parameters for a Related Pyrimidinone Derivative (MOPTHPC) This table presents data for 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate (MOPTHPC) as a representative example.

| Parameter | Bond | Calculated Value (Å) |

|---|---|---|

| Bond Length | C10-C12 | 1.3602 |

| C13-O20 | 1.2168 | |

| C11-O26 | 1.2161 |

Data sourced from a DFT study using the B3LYP/6-311G(d,p) basis set. jacsdirectory.com

Analysis of Molecular Orbitals (HOMO-LUMO) and Reactivity Descriptors

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. nih.gov

In a theoretical study of N-((1H-benzo[d]imidazol-2-yl)methyl) pyrimidin-4-amine , a related pyrimidine (B1678525) derivative, DFT calculations at the B3LYP/6-311G++(d,p) level were used to determine these parameters. irjweb.com For this compound, the HOMO energy was calculated to be -6.2613 eV, and the LUMO energy was -0.8844 eV. irjweb.com The small energy gap suggests that charge transfer can readily occur within the molecule, indicating chemical reactivity. nih.govirjweb.com

From the HOMO and LUMO energies, various reactivity descriptors can be calculated, such as ionization potential (I), electron affinity (A), electronegativity (χ), and absolute hardness (η). irjweb.com These parameters provide a quantitative measure of the molecule's reactivity.

Table 2: Calculated Electronic Properties for a Related Pyrimidine Derivative This table presents data for N-((1H-benzo[d]imidazol-2-yl)methyl) pyrimidin-4-amine as a representative example.

| Parameter | Value (eV) |

|---|---|

| EHOMO | -6.2613 |

| ELUMO | -0.8844 |

| Energy Gap (ΔE) | 5.3769 |

Data sourced from a DFT study using the B3LYP/6-311G++(d,p) basis set. irjweb.com

Molecular Modeling and Docking Studies for Biological Target Interactions

Molecular modeling techniques, especially molecular docking, are instrumental in drug discovery for predicting how a ligand, such as a pyrimidinone derivative, might interact with the active site of a biological target like an enzyme or a receptor.

Prediction of Binding Modes and Affinities with Enzymes and Receptors

Molecular docking simulations can predict the preferred orientation of a molecule when bound to a target, as well as the binding affinity. This information is crucial for understanding the mechanism of action and for designing more potent and selective inhibitors.

For example, molecular docking studies have been performed on various pyrimidine derivatives to explore their potential as therapeutic agents. In one study, derivatives of 1-methyl-6-oxo-2-hydrazinyl-4-phenyl-1,6-dihydropyrimidine-5-carbonitrile were docked into the active site of the CDK4 protein. researchgate.net The results indicated that certain derivatives had a high affinity for the protein, forming hydrogen bonds with key amino acid residues. researchgate.net Another study investigated the docking of N-((1H-benzo[d]imidazol-2-yl) methyl) pyrimidin-4-amine with the E. coli enzyme biotin (B1667282) carboxylase, providing insights into its potential antibacterial activity. irjweb.com Similarly, docking studies on other pyrimidine derivatives have explored their interactions with the epidermal growth factor receptor (EGFR), a key target in cancer therapy. nih.gov

Simulation of Conformational Dynamics

Quantitative Structure-Activity Relationship (QSAR) Analysis of Pyrimidinone Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the key molecular features (descriptors) that influence activity, QSAR models can be used to predict the activity of new, unsynthesized compounds.

Studies on various pyrimidinone derivatives have successfully employed QSAR to understand their therapeutic potential. For instance, a 3D-QSAR study was conducted on a series of substituted N-phenyl-6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamides as antitubercular agents. researchgate.net The generated CoMFA and CoMSIA models showed good correlation coefficients, indicating their predictive power. researchgate.net Such models help in identifying the structural modifications that could lead to enhanced biological activity.

In another example, QSAR studies on diarylpyrimidine (DAPY) derivatives as reverse transcriptase inhibitors have demonstrated that a combination of topological and physicochemical descriptors can yield statistically significant models for predicting their activity. nih.gov These studies are crucial for the rational design of more potent therapeutic agents within the pyrimidinone class. The success of these models relies on the quality of the biological data and the appropriate selection of molecular descriptors.

Correlation of Physicochemical Parameters with Biological Outcomes

The prediction of a molecule's biological activity based on its physicochemical properties is a cornerstone of modern drug discovery and development. This is often achieved through Quantitative Structure-Activity Relationship (QSAR) studies. nih.gov QSAR models are mathematical representations that correlate variations in the biological activity of a series of compounds with changes in their molecular features, such as steric, electronic, and hydrophobic properties. mdpi.com

For pyrimidine derivatives, which are recognized as a privileged scaffold in medicinal chemistry, QSAR studies have been instrumental in designing new therapeutic agents. nih.govorientjchem.org These studies help in understanding how specific substitutions on the pyrimidine ring influence the biological effects, such as antimicrobial, antifungal, or anticancer activities. mdpi.comnih.gov The development of a QSAR model for a series of compounds that includes this compound would involve the calculation of various molecular descriptors.

Key Physicochemical Descriptors in QSAR Studies:

| Descriptor Type | Examples | Relevance |

| Electronic | HOMO/LUMO energies, Dipole moment, Atomic charges | Governs drug-receptor interactions, reaction mechanisms |

| Steric | Molecular weight, Molar refractivity, van der Waals volume | Influences how the molecule fits into a binding site |

| Hydrophobic | LogP (Partition coefficient) | Affects absorption, distribution, and membrane permeability |

| Topological | Connectivity indices, Shape indices | Describes the size, shape, and branching of the molecule |

Despite the established utility of these methods, there are currently no published QSAR studies or specific investigations that correlate the physicochemical parameters of this compound with any particular biological outcome. Such research would be necessary to elucidate its potential therapeutic applications.

Theoretical Studies on Tautomeric Equilibria and Energetic Landscapes

Tautomerism, the interconversion of structural isomers through the migration of a proton and the relocation of electrons, is a critical phenomenon in heterocyclic chemistry. For a molecule like this compound, which contains an amide-like moiety, the potential for tautomerism exists. Specifically, it could exhibit keto-enol or amide-imidol tautomerism, where a proton shifts from the nitrogen atom to the exocyclic oxygen, creating a hydroxyl group and altering the electronic structure of the pyrimidine ring.

Theoretical and computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating tautomeric equilibria. orientjchem.org These studies can predict the relative stabilities of different tautomers in the gas phase and in various solvents. orientjchem.org By calculating the Gibbs free energy of each tautomer and the transition states connecting them, researchers can map out the energetic landscape of the molecule. This provides insight into which tautomeric form is likely to predominate under specific conditions, which has significant implications for its chemical reactivity and biological function. orientjchem.org

A DFT study on a related compound, 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate, has demonstrated the utility of these methods in characterizing the molecular structure and electronic properties of pyrimidinone derivatives. jacsdirectory.comjacsdirectory.com However, a specific theoretical study on the tautomeric equilibria and energetic landscapes of this compound has not been reported in the scientific literature. Such an investigation would be crucial for a complete understanding of its fundamental chemical behavior.

Mechanistic Biological Activity and Pharmacological Research Potential of Pyrimidinones

Research on Pyrimidinone Derivatives as Anticancer Agents

The pyrimidine (B1678525) nucleus is a key pharmacophore in the development of new anticancer drugs. researchgate.netnih.gov Numerous derivatives have been synthesized and evaluated for their cytotoxic effects against various human cancer cell lines, with some demonstrating potency comparable to or greater than established chemotherapy drugs like cisplatin (B142131) and doxorubicin. researchgate.netnih.gov

Cell Cycle Regulation Mechanisms (e.g., G1/S Boundary Arrest)

A primary mechanism through which pyrimidinone derivatives exert their anticancer effects is by disrupting the normal progression of the cell cycle, a fundamental process that governs cell proliferation. nih.gov The cell cycle is tightly controlled by cyclin-dependent kinases (CDKs), which, when activated, drive the cell through different phases (G1, S, G2, M). nih.gov

Several studies have shown that certain pyrimidinone derivatives can induce cell cycle arrest, effectively halting the proliferation of cancer cells. For instance, novel pyrido[2,3-d]pyrimidine (B1209978) derivatives have been shown to induce apoptosis by arresting the cell cycle at the G1 phase. nih.gov Similarly, a series of N-(pyridin-3-yl) pyrimidin-4-amine derivatives demonstrated the ability to cause cell cycle arrest in HeLa cells in a concentration-dependent manner. ijrpr.com Another study on pyrimidine-5-carbonitrile derivatives found that the most potent compounds blocked the G1 phase of the cell cycle in Colo-205 cancer cells. researchgate.net This arrest at the G1/S boundary prevents the cell from entering the S phase, where DNA replication occurs, thereby inhibiting cell division. nih.gov Some derivatives also induce arrest at the G2/M phase, preventing the cell from entering mitosis. rsc.org

Apoptosis Induction Pathways (e.g., Caspase Activation, PARP Cleavage)

Beyond halting the cell cycle, many pyrimidinone derivatives can trigger programmed cell death, or apoptosis, in cancer cells. This is a critical feature for an anticancer agent, as it leads to the elimination of malignant cells.

Research has identified several apoptosis-related pathways activated by these compounds. One study found that a pyrrole[2,3-d]pyrimidin-4-one derivative induced significant apoptosis in CHP-212 cells. ijrpr.com The mechanism often involves the modulation of key regulatory proteins. For example, treatment with certain thieno[2,3-d]pyrimidin-4(3H)-one derivatives led to an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2 in A549 lung cancer cells. nih.gov This shift in the Bax/Bcl-2 ratio is a classic trigger for the intrinsic apoptosis pathway. nih.govnih.gov

This cascade continues with the activation of caspases, which are the executioner enzymes of apoptosis. Studies have demonstrated that pyrimidinone compounds can lead to the activation of caspase-9 and caspase-3. nih.govnih.gov Caspase-3 activation, in particular, is a central event that leads to the cleavage of various cellular substrates, including Poly (ADP-ribose) polymerase (PARP), ultimately resulting in the dismantling of the cell. rsc.orgnih.gov Furthermore, some 1,3-diphenylpyrimidine-2,4(1H,3H)-dione derivatives have been shown to induce apoptosis by increasing the production of reactive oxygen species (ROS) within cancer cells, which in turn leads to the cleavage and activation of caspase-9. rsc.org

Enzyme Inhibition Relevant to Cancer Pathways (e.g., Aurora Kinases, DHFR, Eg5)

The anticancer activity of pyrimidinone derivatives is also frequently linked to their ability to inhibit specific enzymes that are crucial for cancer cell growth and survival. The structural versatility of the pyrimidinone scaffold allows it to be tailored to fit into the active sites of various target enzymes. rsc.org

For example, certain pyrimidine-5-carbonitrile derivatives have been developed as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclooxygenase-2 (COX-2), both of which are implicated in tumor growth. researchgate.net Other derivatives have shown potent inhibitory activity against Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle. ijrpr.com Dihydrofolate reductase (DHFR), an enzyme essential for the synthesis of DNA, RNA, and proteins, is another important target. nih.gov Pyrido[2,3-d]pyrimidines, in particular, have been investigated as DHFR inhibitors. nih.govrsc.org

The table below summarizes the inhibitory activity of various pyrimidinone derivatives against key cancer-related enzymes.

| Derivative Class | Target Enzyme(s) | Cancer Pathway | Reference(s) |

| Pyrimidine-5-carbonitriles | EGFR, COX-2 | Signal Transduction, Inflammation | researchgate.net |

| N-(pyridin-3-yl) pyrimidin-4-amines | CDK2 | Cell Cycle Regulation | ijrpr.com |

| Pyrido[2,3-d]pyrimidines | DHFR, Tyrosine Kinases (TKs), PI3K, CDK4/6 | Nucleotide Synthesis, Signal Transduction, Cell Cycle | nih.govrsc.org |

| Pyrrole[2,3-d]pyrimidin-4-ones | USP7 | Protein Stability (p53 regulation) | ijrpr.com |

| 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamides | Nur77 | Apoptosis, Metabolism | ijrpr.com |

Antimicrobial Research on Pyrimidinone Derivatives

The pyrimidinone scaffold is not only promising in oncology but also serves as a foundation for the development of new antimicrobial agents to combat infectious diseases. mdpi.comnih.gov The rise of multidrug-resistant bacterial strains necessitates the discovery of novel compounds with unique mechanisms of action. nih.gov

Antibacterial Activity Mechanisms

Pyrimidinone derivatives have demonstrated a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.govnih.gov For instance, certain novel pyrimidinone derivatives showed significant activity against Staphylococcus aureus (a Gram-positive bacterium) and moderate activity against other pathogens. nih.gov A separate study on 4,5-disubstituted-6-methyl-1,2,3,4-tetrahydropyrimidin-2(1H)-one derivatives found them to be active against the Gram-negative E. coli and, at higher concentrations, against the Gram-positive S. aureus. researchgate.netitmedicalteam.pl

The mechanisms underlying this antibacterial action can involve the inhibition of essential bacterial enzymes. A study on 1,2,4-triazolo[1,5-a]pyrimidine-based derivatives identified them as dual inhibitors of bacterial DNA gyrase and Dihydrofolate Reductase (DHFR). nih.gov DNA gyrase is crucial for bacterial DNA replication, and its inhibition is a validated antibacterial strategy. Similarly, inhibiting DHFR disrupts the folate metabolic pathway, which is vital for bacterial survival. nih.gov Other research on thieno[2,3-d]pyrimidine (B153573) derivatives suggested their mechanism may involve the inhibition of tRNA (Guanine37-N1)-methyltransferase (TrmD), another essential enzyme in bacteria. pensoft.net

The following table highlights the antibacterial activity of selected pyrimidinone derivatives.

| Derivative Class | Bacterial Strain(s) | Activity Level | Reference(s) |

| 6-Aryl-4-oxo-2-thioxo-tetrahydropyrimidine-5-carbonitrile derivatives | Staphylococcus aureus | Significant | nih.gov |

| 4,5-Disubstituted-6-methyl-1,2,3,4-tetrahydropyrimidin-2(1H)-ones | Escherichia coli, Staphylococcus aureus | Active | researchgate.netitmedicalteam.pl |

| 1,2,4-Triazolo[1,5-a]pyrimidine derivatives | E. coli, S. aureus, P. aeruginosa, K. pneumoniae | Promising | nih.gov |

| Thieno[2,3-d]pyrimidine-6-carboxamides | Staphylococcus aureus, Bacillus subtilis | Good | pensoft.net |

| Pyridinethione derivatives | Various Gram-positive and Gram-negative bacteria | Potent | mdpi.com |

Antifungal Activity Mechanisms

In addition to their antibacterial properties, pyrimidinone derivatives have also been explored for their potential as antifungal agents. researchgate.netmdpi.com Fungal infections, particularly in immunocompromised patients, are a significant health concern, and new antifungal drugs are continuously needed.

Several studies have reported the antifungal efficacy of newly synthesized pyrimidinones (B12756618). For example, derivatives of 6-aryl-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile displayed moderate inhibitory activity against Candida albicans, a common cause of opportunistic fungal infections. nih.gov Other research has also confirmed the activity of various pyrimidine derivatives against C. albicans. nih.govresearchgate.net While the specific mechanisms of antifungal action are not as extensively detailed as their antibacterial counterparts in the reviewed literature, the activity is often attributed to the disruption of essential cellular processes in the fungal cells, similar to the mechanisms observed in bacteria.

Antiviral Research and Inhibition Mechanisms

The pyrimidine scaffold is a cornerstone in the development of antiviral agents, with numerous derivatives demonstrating inhibitory activity against a wide array of viruses. nih.gov Research has shown that pyrimidine-based compounds can act against influenza virus, respiratory syncytial virus, dengue virus, herpes viruses, hepatitis B and C, and human immunodeficiency virus (HIV). nih.gov The antiviral mechanisms of pyrimidinone derivatives are often multifaceted, targeting both viral enzymes and host cellular pathways essential for viral replication.

One significant antiviral strategy involves the inhibition of the pyrimidine biosynthesis pathway. nih.govplos.org By disrupting the de novo synthesis of pyrimidines, these compounds can starve the virus of the necessary building blocks for its genetic material, thereby suppressing viral growth. nih.govnih.gov For instance, inhibitors of the enzyme dihydroorotate (B8406146) dehydrogenase (DHODH), a key enzyme in pyrimidine synthesis, have demonstrated broad-spectrum antiviral activity. nih.govresearchgate.net This inhibition doesn't just limit the nucleotide pool for the virus; it can also trigger a cellular innate immune response. nih.govplos.org Studies have shown that inhibiting this pathway can enhance the expression of antiviral genes, an effect dependent on cellular gene transcription and the IRF1 transcription factor. nih.govplos.org

Another mechanism involves the modulation of host cell processes that viruses hijack for their own replication. For example, some pyrimidine derivatives can reverse the block on host mRNA nuclear export caused by viral virulence factors like the influenza A virus NS1 protein. nih.govresearchgate.net This reversal allows for the expression of the host's own antiviral factors, thus impeding the virus. nih.gov Furthermore, certain pyrimido[4,5-d]pyrimidine (B13093195) derivatives have shown selective efficacy against human coronaviruses (HCoV-229E), suggesting that the structural framework is a promising starting point for designing novel anti-HCoV agents. mdpi.com The antiviral action of these specific derivatives is thought to be linked to the inhibition of host kinases, such as the epidermal growth factor receptor (EGFR), which play a role in viral entry and replication. mdpi.com

Neuropharmacological Investigations of Pyrimidinone Derivatives

Derivatives of pyrimidinone have attracted significant scientific interest for their potential applications in treating central nervous system (CNS) disorders. pensoft.netresearchgate.net The heterocyclic pyrimidine nucleus is a key pharmacophore that has been successfully incorporated into molecules designed to modulate neurological pathways, leading to research into their use as anticonvulsant, neuroprotective, and anti-neuroinflammatory agents. nih.govnih.gov

The search for new antiepileptic drugs has led to the synthesis and evaluation of numerous pyrimidinone derivatives, which have shown promising anticonvulsant properties in various preclinical models. japsonline.combenthamdirect.com Studies using both the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models have identified several active compounds. japsonline.combenthamdirect.com

Structure-activity relationship (SAR) studies are crucial for optimizing the anticonvulsant efficacy of these compounds. nih.govnih.gov Research has established several key structural features that influence activity. For many heterocyclic anticonvulsants, the presence of an aryl group, such as a phenyl ring, at a specific position is essential for activity against generalized tonic-clonic seizures. youtube.comyoutube.com For S-alkylated derivatives of 6-methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one, the nature of the substituent on the acetamide (B32628) moiety plays a critical role. For example, a compound featuring a 4-bromophenyl group demonstrated the highest activity in one study, significantly reducing seizure duration and severity. japsonline.com In another series, a derivative with a 3-methylphenyl group was identified as a lead compound. actapharmsci.com These findings underscore that modifications to the aryl ring substituent can fine-tune the anticonvulsant profile. youtube.comactapharmsci.com

Table 1: Structure-Activity Relationship (SAR) Insights for Anticonvulsant Pyrimidinones

| Structural Feature/Modification | Impact on Anticonvulsant Activity | Reference(s) |

|---|---|---|

| Phenyl or Aromatic Group at C5-position | Generally essential for activity against generalized tonic-clonic seizures. | youtube.com, youtube.com |

| Lower Alkyl Substituents at R & R' | Tends to confer activity against absence (petit mal) seizures. | youtube.com |

| Thioacetamide Fragment | Introduction of this fragment has been shown to increase antiepileptic activity. | japsonline.com |

| Substitution on N-Arylacetamide Moiety | The nature and position of the substituent (e.g., 4-bromo, 3-methyl) significantly affects potency. | japsonline.com, actapharmsci.com |

| Introduction of Exocyclic Sulfur Atom | Positively influences anticonvulsant activity in the pyrimidine molecule. | pensoft.net |

Beyond anticonvulsant effects, pyrimidinone derivatives are being investigated for their neuroprotective potential, which is the capacity to preserve neuronal structure and function. researchgate.netnih.gov A key cellular pathway implicated in neuronal cell death, particularly in conditions like cerebral ischemia, is endoplasmic reticulum (ER) stress. nih.gov Prolonged ER stress activates apoptotic (cell death) pathways.

Recent research has focused on triazole-pyrimidine hybrids as potential neuroprotective agents. nih.gov Studies have demonstrated that certain compounds in this class can protect neuronal cells by reducing the expression of key markers of ER stress and apoptosis. nih.gov Specifically, these derivatives were found to decrease the levels of the ER chaperone BiP (Binding-immunoglobulin protein) and cleaved caspase-3, an executive enzyme in the apoptotic cascade. nih.gov This suggests that the neuroprotective mechanism of these pyrimidinone derivatives may involve the modulation of the ER stress response pathway, thereby preventing cell death. nih.gov Some N,7-diphenylpyrimido[4,5-d]pyrimidin-4-amines have also shown significant neuroprotective effects against oxidative stress induced by hydrogen peroxide in cellular models. mdpi.com

Neuroinflammation is a critical component in the pathology of many neurodegenerative diseases. nih.gov Pyrimidinone derivatives have demonstrated anti-inflammatory properties by inhibiting key inflammatory mediators. nih.gov In the context of the central nervous system, this translates to anti-neuroinflammatory effects.

Studies on novel triazole-pyrimidine hybrids have shown that they can significantly inhibit the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated human microglia cells. nih.govresearchgate.net Microglia are the primary immune cells of the brain, and their over-activation contributes to neuroinflammation. NO and TNF-α are pro-inflammatory molecules that, in excess, can be toxic to neurons. nih.govnih.gov The ability of these pyrimidine compounds to suppress NO and TNF-α production points towards a mechanism of action involving the blockade of inflammatory signaling pathways, such as the NF-κB pathway. nih.govnih.gov This anti-neuroinflammatory action is a promising avenue for the development of treatments for neurodegenerative conditions where inflammation plays a key role. nih.gov

Pyrimidinones in Metabolic Disorder Research

The versatile pyrimidine scaffold is a subject of intense investigation in the context of metabolic disorders. nih.govnih.gov These disorders encompass a range of conditions, including diabetes mellitus, where the body's ability to regulate metabolic processes is impaired. mayocliniclabs.comwikilectures.eu Pyrimidine derivatives have emerged as promising candidates for developing new therapies due to their ability to interact with various biological targets involved in metabolic pathways. nih.govmdpi.com

In the field of diabetes research, pyrimidinone derivatives are being explored for their potential to manage hyperglycemia. nih.gov One of the key therapeutic strategies for type 2 diabetes is to control postprandial hyperglycemia (the spike in blood sugar after a meal) by delaying carbohydrate digestion. nih.gov This is often achieved by inhibiting key digestive enzymes such as α-amylase and α-glucosidase. eurjchem.comresearchgate.net

Several pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and screened for their inhibitory activity against these enzymes. eurjchem.com Research has shown that certain pyrimidinone compounds can act as potent inhibitors of α-amylase. nih.goveurjchem.com For example, one study found a specific pyrazolo[3,4-d]pyrimidine derivative to be the most active α-amylase inhibitor in its series, with an IC50 value of 134.30 μM. eurjchem.com The mechanism of this inhibition is often competitive, meaning the compound binds to the active site of the enzyme, preventing the breakdown of complex carbohydrates like starch into simple sugars. nih.gov By slowing down carbohydrate digestion, these pyrimidinone-based inhibitors can help to moderate the increase in blood glucose levels after eating, representing a valuable mechanistic approach in the management of diabetes. nih.govmdpi.com

Table 2: Antidiabetic Activity of Selected Pyrimidinone Derivatives

| Compound Class/Derivative | Target Enzyme | Observed Activity/Potency | Reference(s) |

|---|---|---|---|

| Pyrazolo[3,4-d]pyrimidine derivative | α-Amylase | IC50 = 134.30 μM | eurjchem.com |

| Pyrazolo[3,4-d]pyrimidine derivative | α-Glucosidase | IC50 = 16.37 μM | eurjchem.com |

| Thiazolopyrimidine derivatives | α-Amylase | Showed significant selective inhibition. | mdpi.com |

| Pyrazolo[3,4-d]pyrimidinones | Dipeptidyl peptidase-4 (DPP-IV) | Found to be potent inhibitors. | pnrjournal.com |

Other Emerging Biological Activities and Research Directions

The therapeutic landscape of pyrimidinone derivatives is continually expanding. Beyond their established roles, researchers are exploring novel applications for compounds like 6-Methyl-2,3-diphenylpyrimidin-4(3H)-one. This section highlights some of the most promising areas of investigation.

Anti-inflammatory Activity Mechanisms

The anti-inflammatory potential of pyrimidine derivatives is well-documented, with several compounds clinically approved as anti-inflammatory drugs. The mechanisms underlying these effects are often associated with the inhibition of key inflammatory mediators.

Derivatives of pyrimidin-4-one have been investigated for their anti-inflammatory properties. For instance, certain 3-(2-furanyl)-6-aryl-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazoles have been synthesized and studied for their anti-inflammatory effects. While not direct analogs of this compound, these studies provide insights into how heterocyclic systems can modulate inflammatory responses.

The primary mechanism of action for many anti-inflammatory pyrimidine derivatives involves the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the production of prostaglandins, key mediators of inflammation. Some pyrimidine-based compounds have been shown to selectively inhibit COX-2, the inducible isoform of the enzyme that is upregulated during inflammation. This selectivity is a desirable trait, as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs.

Furthermore, some pyrimidine derivatives have been found to suppress the production of other pro-inflammatory cytokines and signaling molecules, such as tumor necrosis factor-alpha (TNF-α) and interleukins. While specific studies on the anti-inflammatory mechanism of this compound are limited, the structural features suggest that it could potentially interact with these inflammatory pathways. The presence of the bulky phenyl groups at the N3 and C2 positions could influence its binding affinity and selectivity for various enzymatic targets within the inflammatory cascade.

A series of 6-aryl nih.govnih.govnih.govtriazolo[3,4-b] nih.govnih.govbiotech-asia.orgthiadiazole derivatives have been synthesized and evaluated for their anti-inflammatory activity in vivo. Among these, compounds 3c and 3d were identified as hit compounds with significant anti-exudative activity. nuph.edu.ua Another study on Mannich base derivatives of a cyclohexanone (B45756) compound demonstrated that compound 2d exhibited potent anti-inflammatory activity, comparable to diclofenac (B195802) sodium. ui.ac.id

A systematic review of triazine derivatives highlighted their potential as anti-inflammatory agents, with 35.17% of the evaluated compounds showing promising activity. nih.gov Although these are different heterocyclic systems, the findings encourage the exploration of the anti-inflammatory potential of other nitrogen-containing heterocycles like pyrimidinones.

| Compound/Derivative Class | Observed Anti-inflammatory Activity | Potential Mechanism of Action | Reference |

| 6-Aryl nih.govnih.govnih.govtriazolo[3,4-b] nih.govnih.govbiotech-asia.orgthiadiazole derivatives | Significant anti-exudative activity | Inhibition of inflammatory mediators | nuph.edu.ua |

| Mannich base derivatives of cyclohexanone | Potent anti-inflammatory activity | Inhibition of protein denaturation | ui.ac.id |

| Triazine derivatives | Promising anti-inflammatory agents | Modulation of inflammatory mediators | nih.gov |

Antioxidant Activity Mechanisms

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases. Antioxidants can mitigate this damage by scavenging free radicals.

The antioxidant potential of pyrimidine derivatives has been a subject of interest. The hydroquinone (B1673460) form of idebenone, a benzoquinone derivative, has been shown to scavenge a variety of free radicals. nih.gov While structurally different from this compound, this highlights the potential for quinone-like structures to exhibit antioxidant properties through redox cycling.

The antioxidant activity of pyrimidine derivatives is often attributed to their ability to donate a hydrogen atom or an electron to a free radical, thereby neutralizing it. The specific mechanism can vary depending on the substitution pattern of the pyrimidine ring. In the case of this compound, the presence of the electron-rich phenyl groups and the pyrimidinone core could contribute to its ability to scavenge free radicals.

A study on 1,3,4-oxadiazole (B1194373) derivatives bearing a 6-methyl pyridine (B92270) moiety showed that these compounds possess antioxidant activity. derpharmachemica.com Another study on Mannich base derivatives found that while they had enhanced anti-inflammatory activity, their antioxidant activity was lowered compared to the parent compound. ui.ac.id This suggests that structural modifications can modulate these two activities differently.

| Compound/Derivative Class | Observed Antioxidant Activity | Potential Mechanism of Action | Reference |

| Idebenone (hydroquinone form) | Scavenges various free radicals | Electron donation and redox cycling | nih.gov |

| 1,3,4-Oxadiazole derivatives with a 6-methyl pyridine moiety | Antioxidant activity | Free radical scavenging | derpharmachemica.com |

| Mannich base derivatives of cyclohexanone | Lowered antioxidant activity compared to parent compound | Structural modifications affecting radical scavenging ability | ui.ac.id |

Antimalarial Research

The emergence of drug-resistant strains of Plasmodium falciparum necessitates the development of new antimalarial agents. Pyrimidine-based compounds have a history in antimalarial drug discovery, with drugs like pyrimethamine (B1678524) targeting the dihydrofolate reductase (DHFR) enzyme in the parasite.

Research into novel pyrimidinone derivatives continues to be an active area. While direct studies on the antimalarial activity of this compound are not widely available, research on structurally related compounds offers valuable insights. For instance, a series of N(6)-substituted adenosine (B11128) derivatives have been investigated for their antimalarial activity, with some compounds showing moderate but significant activity against P. falciparum. nih.gov These studies identified 1-deoxy-d-xylulose (B118218) 5-phosphate (DOXP) reductoisomerase as a potential target. nih.gov

The antimalarial potential of pyrimidinones may not be limited to DHFR inhibition. The diverse substitution patterns possible on the pyrimidinone scaffold allow for the targeting of other essential parasitic enzymes or pathways. The diaryl substitution in this compound could facilitate interactions with hydrophobic pockets in various parasitic proteins.

A study on the antimalarial drug candidate N-89, a tetraoxaspiro compound, demonstrated its efficacy in curing mice infected with Plasmodium berghei. nih.gov Although structurally distinct, this research underscores the ongoing efforts to identify novel scaffolds for antimalarial drug development.

| Compound/Derivative Class | Observed Antimalarial Activity | Potential Target/Mechanism | Reference |

| N(6)-Substituted adenosine derivatives | Moderate activity against P. falciparum | Inhibition of 1-deoxy-d-xylulose 5-phosphate (DOXP) reductoisomerase | nih.gov |

| N-89 (tetraoxaspiro compound) | Cured mice infected with P. berghei | Not specified | nih.gov |

Antitubercular Research

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a major global health threat, exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. There is an urgent need for new antitubercular drugs with novel mechanisms of action.

Pyrimidinone derivatives have emerged as a promising class of antitubercular agents. Several studies have highlighted the potential of this scaffold. For example, a series of 2-(substituted phenyl/benzyl-amino)-6-(4-chlorophenyl)-5-(methoxycarbonyl)-4-methyl-3,6-dihydropyrimidin-1-ium chlorides were synthesized and evaluated for their antitubercular activity. nih.gov Compounds 7 and 11 from this series showed promising activity against MDR-TB. nih.gov

Another significant area of research has been on 2-pyrazolylpyrimidinones. Structure-activity relationship (SAR) studies on these compounds have revealed key structural features necessary for their antitubercular activity. nih.gov The pyrimidinone core, particularly the amide group, was found to be essential for activity, likely through hydrogen bond interactions with the target. nih.gov

While the exact target of many antitubercular pyrimidinones is still under investigation, their ability to inhibit the growth of M. tuberculosis at low concentrations makes them attractive lead compounds for further development. The substitution pattern of this compound, with its lipophilic phenyl groups, could enhance its ability to penetrate the mycobacterial cell wall.

| Compound/Derivative Class | Observed Antitubercular Activity | Key Structural Features/SAR | Reference |

| 2-(Substituted phenyl/benzyl-amino)-6-(4-chlorophenyl)-5-(methoxycarbonyl)-4-methyl-3,6-dihydropyrimidin-1-ium chlorides | Promising activity against MDR-TB | Presence of specific substituted phenyl/benzyl-amino groups | nih.gov |

| 2-Pyrazolylpyrimidinones | Potent antitubercular activity | Essentiality of the pyrimidinone amide group for activity | nih.gov |

Future Research Directions and Outlook in 6 Methyl 2,3 Diphenylpyrimidin 4 3h One Chemistry

Development of More Efficient and Sustainable Synthetic Methodologies

The advancement of 6-Methyl-2,3-diphenylpyrimidin-4(3H)-one from a laboratory curiosity to a potential therapeutic agent hinges on the development of efficient and environmentally benign synthetic routes. Current synthetic strategies for pyrimidinone cores often involve multi-step processes. Future research should focus on methodologies that improve yield, reduce waste, and are scalable.

Key areas for development include:

Green Chemistry Approaches: The use of greener solvents, such as polyethylene (B3416737) glycol (PEG), and alternative energy sources like microwave irradiation has been shown to be effective for the synthesis of related pyrimidinone structures. researchgate.net For instance, the synthesis of 6-methyl-2-(alkylthio)pyrimidin-4(3H)-one derivatives has been successfully achieved under green conditions by using potassium carbonate as a mild base and simple physical grinding of reactants. researchgate.net These principles can be adapted for the synthesis of this compound.

Multicomponent Reactions (MCRs): Designing novel MCRs, such as four-component reactions, can significantly improve efficiency by combining several synthetic steps into a single operation. mdpi.com This approach has been used to synthesize a novel uracil (B121893) derivative, 3-cyclohexyl-6-phenyl-1-(p-tolyl)pyrimidine-2,4(1H,3H)-dione, in good yield through a palladium-catalyzed reaction. mdpi.com Exploring similar strategies could provide a direct and atom-economical route to the target compound.

Catalytic Methods: The exploration of novel catalysts, including phase-transfer catalysts, can enhance reaction rates and selectivity, as demonstrated in the ethoxylation of p-chloronitrobenzene under microwave irradiation. researchgate.net Developing specific catalysts for the cyclization and functionalization steps in pyrimidinone synthesis is a promising avenue.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control compared to traditional batch methods. Adapting synthetic routes for this compound to flow chemistry could facilitate large-scale production for further pre-clinical and clinical studies.

Application of Advanced Analytics for Comprehensive Characterization

A thorough understanding of the physicochemical and structural properties of this compound is fundamental for its development. While standard analytical techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential for initial characterization mdpi.com, future research should employ a broader suite of advanced analytical methods.

Future analytical strategies should include:

High-Resolution Mass Spectrometry (HRMS): To confirm elemental composition with high accuracy and to identify and quantify metabolites in biological matrices.

X-ray Crystallography: To determine the precise three-dimensional structure of the molecule. This information is invaluable for understanding its interaction with biological targets and for guiding structure-based drug design efforts.

Advanced NMR Techniques: Two-dimensional NMR techniques like HSQC and HMBC are crucial for unambiguous structure elucidation, as demonstrated in the characterization of related pyrimidinone derivatives. mdpi.com

Chromatographic Methods: Development of robust high-performance liquid chromatography (HPLC) methods for purity assessment and stability studies. Chiral chromatography will be essential if asymmetric syntheses are developed, leading to enantiomeric products.

Solid-State Characterization: Techniques such as Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) are needed to study the solid-state properties, including polymorphism, which can significantly impact solubility and bioavailability.

Integration of Artificial Intelligence and Machine Learning in Pyrimidinone Design

Artificial Intelligence (AI) and Machine Learning (ML) are revolutionizing drug discovery by accelerating the design and optimization of new drug candidates. nih.govnih.gov These computational tools can be powerfully applied to the future design of analogs of this compound.

Key applications of AI and ML in this context include:

De Novo Drug Design: Generative AI models can design novel pyrimidinone derivatives from scratch that are predicted to have high affinity for a specific biological target and favorable drug-like properties. nih.govpremierscience.com

High-Throughput Virtual Screening (HTVS): AI/ML models can screen vast virtual libraries of compounds to identify those with the highest probability of being active, significantly reducing the time and cost associated with experimental screening. nih.govpremierscience.com

Predictive Modeling: Machine learning algorithms can be trained on existing data to predict various properties of new pyrimidinone analogs, including their biological activity (QSAR models), absorption, distribution, metabolism, and excretion (ADME) properties, and potential toxicity. nih.gov This allows researchers to prioritize the synthesis of compounds with the most promising profiles.

Structure-Based Drug Design: Deep learning methods, such as convolutional neural networks (CNNs), can be used to predict the binding modes of pyrimidinone derivatives to their protein targets, providing insights for rational drug design. acm.org The combination of AI with structural biology, as seen with tools like AlphaFold, can predict the 3D structure of target proteins, further enabling structure-based design. mdpi.com

Exploration of Novel Biological Targets and Undiscovered Mechanisms of Action

The pyrimidine (B1678525) and pyrimidinone scaffolds have demonstrated activity against a diverse range of biological targets. nih.govnih.govnih.gov A key future direction for this compound is to move beyond known targets and explore novel therapeutic applications through systematic biological screening and mechanism-of-action studies.

| Potential Target Class | Specific Example from Pyrimidinone Research | Therapeutic Area | Reference |

| Kinases | PIM-1 Kinase | Cancer | nih.gov |

| SOS1 (Guanine Nucleotide Exchange Factor) | Cancer (KRAS-mutant) | nih.gov | |

| Enzymes | d-Dopachrome Tautomerase | Cancer (Non-Small Cell Lung) | nih.gov |

| tRNA Synthetase (LysRS, ProRS) | Infectious Disease (Antibacterial) | nih.gov | |

| Topoisomerase II | Cancer | nih.gov | |

| Signaling Pathways | BMP2/SMAD1 Signaling Pathway | Bone Regeneration (Osteoporosis) | nih.gov |

| Other Receptors/Enzymes | Adenylyl Cyclase Isoform 1 (AC1) | Inflammatory Pain | nih.gov |

Future research should involve:

Phenotypic Screening: Testing this compound and its derivatives in a wide range of cell-based assays representing various diseases (e.g., different cancer cell lines, neuronal cells, immune cells) to identify unexpected therapeutic activities. nih.gov

Target Deconvolution: Once a phenotypic effect is observed, employing techniques such as chemical proteomics (e.g., activity-based protein profiling), genetic screening (e.g., CRISPR-Cas9), and computational target prediction to identify the specific molecular target(s) responsible for the compound's action.

Mechanism of Action Studies: After identifying a target, detailed biochemical and cellular assays are needed to elucidate the precise mechanism of action, such as whether the compound is an inhibitor or an activator, and its effects on downstream signaling pathways. nih.gov For example, studies on novel pyrimidine derivatives have identified their potential as anticancer agents by inhibiting topoisomerase II and intercalating with DNA. nih.gov

Strategic Approaches for Lead Compound Optimization and Pre-clinical Development

| Parameter for Optimization | Strategy | Example from Pyrimidinone Research | Reference |

| Potency | Structure-based design to enhance binding to the target. | Systematic modification of a phenylpyrazolopyrimidinone led to an analog with higher in vitro potency against Trypanosoma brucei. | acs.orgacs.org |

| Selectivity | Modifying the structure to reduce binding to off-targets. | Refining the molecular structure to increase specificity for the intended target, thereby reducing side effects. | patsnap.com |

| Pharmacokinetics (ADME) | Introduction of polar groups to improve solubility; modification of metabolically labile sites. | A study on pyrazolo-pyrimidinones focused on improving aqueous solubility to enhance their potential as treatments for inflammatory pain. nih.gov | nih.gov |

| In Vivo Efficacy | Correlation of in vitro activity with in vivo studies in animal models. | An optimized pyrimidinone derivative showed improved oral bioavailability and efficacy in a mouse model of Human African Trypanosomiasis. | acs.org |

The lead optimization cycle for this compound would involve:

Establishing a Structure-Activity Relationship (SAR): Synthesizing a library of analogs by systematically modifying the phenyl rings and the methyl group to understand how these changes affect potency and other properties. acs.org

Improving Drug-like Properties: Focusing on enhancing metabolic stability and aqueous solubility, which are common challenges for pyrimidinone scaffolds. nih.govacs.org

In Vitro and In Vivo Testing: An iterative cycle of designing and synthesizing new analogs, testing them in in vitro assays for potency, selectivity, and ADME properties, and then advancing the most promising compounds to in vivo pharmacokinetic and efficacy studies in relevant animal models. youtube.com

Interdisciplinary Research Collaborations in Pyrimidinone Science

The complexity of modern drug discovery necessitates a collaborative, interdisciplinary approach. The future development of this compound will be significantly enhanced by fostering collaborations between researchers from diverse scientific fields.

Essential collaborations include:

Medicinal and Synthetic Chemists: To design and synthesize novel analogs and develop efficient synthetic routes.

Computational Chemists and AI Specialists: To build predictive models, perform virtual screening, and guide the design of new compounds. mdpi.com

Structural Biologists: To determine the crystal structures of the compound bound to its biological target, providing critical insights for structure-based design.

Pharmacologists and Cell Biologists: To conduct in vitro and in vivo studies to evaluate efficacy, determine the mechanism of action, and assess the pharmacokinetic profile.

Toxicologists: To evaluate the safety profile of lead candidates.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-Methyl-2,3-diphenylpyrimidin-4(3H)-one, and how are intermediates characterized?

- Methodological Answer : The compound can be synthesized via cyclocondensation reactions. For example, analogous pyrimidinone derivatives are prepared by reacting substituted acetanilides with hydrazine derivatives under reflux in ethanol. Key intermediates are characterized using thin-layer chromatography (TLC) for purity and reaction progress. Final products are confirmed via spectroscopic techniques such as IR (to identify carbonyl stretches at ~1650–1700 cm⁻¹) and ¹H-NMR (to verify aromatic protons and methyl group signals) .

Q. Which spectroscopic techniques are essential for confirming the structure of this compound?

- Methodological Answer :

- IR Spectroscopy : Identifies the pyrimidinone carbonyl group (C=O stretch) and aromatic C-H bending.

- ¹H-NMR : Confirms the presence of methyl groups (singlet at δ ~2.5 ppm) and aromatic protons (multiplets at δ ~7.2–7.8 ppm).

- Mass Spectrometry (MS) : Validates molecular ion peaks and fragmentation patterns.

- These techniques collectively resolve structural ambiguities, such as distinguishing between keto and enol tautomers .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound during cyclocondensation?

- Methodological Answer : Optimization involves:

- Acid Catalysis : Using sulfuric acid (72–82% concentration) to enhance cyclization efficiency, as demonstrated in nitration studies of similar pyrimidinones .

- Temperature Control : Maintaining reflux temperatures (70–80°C) to balance reaction rate and side-product formation.

- Solvent Selection : Polar aprotic solvents (e.g., DMF) may improve solubility of aromatic precursors.

- Systematic variation of these parameters via Design of Experiments (DoE) can identify optimal conditions .

Q. What strategies resolve contradictions in reported biological activities of pyrimidinone derivatives across studies?

- Methodological Answer : Contradictions often arise from:

- Assay Variability : Differences in bacterial strains (e.g., S. aureus vs. E. coli) or fungal species (e.g., Candida tropicalis).

- Substituent Effects : Electron-withdrawing groups (e.g., NO₂) enhance activity in some studies but show no effect in others due to solubility differences.

- Resolution Approach : Standardize assays using CLSI guidelines and perform dose-response curves (IC₅₀/ MIC values) to compare potency quantitatively. Meta-analysis of substituent electronic parameters (Hammett constants) can clarify structure-activity relationships .

Q. How do electronic effects of substituents influence the antimicrobial efficacy of this compound derivatives?

- Methodological Answer : Substituents on the phenyl rings modulate activity via:

- Electron-Withdrawing Groups (EWGs) : NO₂ and Cl improve membrane penetration and target binding (e.g., enzyme inhibition).

- Electron-Donating Groups (EDGs) : OCH₃ may reduce efficacy by decreasing lipophilicity.

- Experimental Validation : Synthesize derivatives with systematic substituent variations (e.g., para-NO₂, meta-Br) and test against Gram-positive/-negative panels. QSAR modeling can predict optimal substituent patterns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products